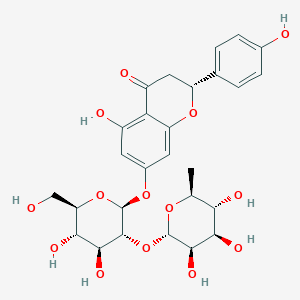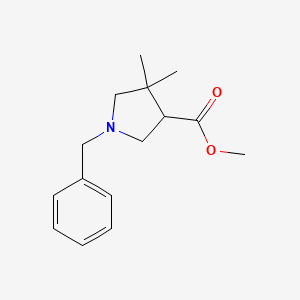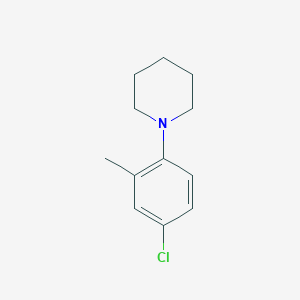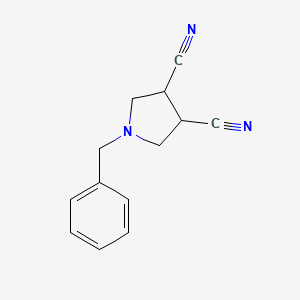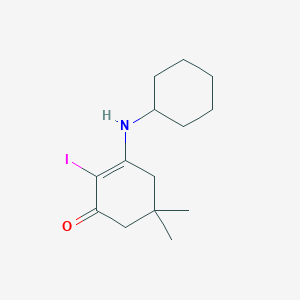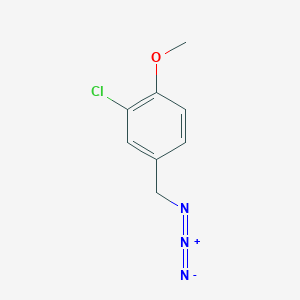
2-Chloro-4-azidomethylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-azidomethylanisole (CAMA) is an organic compound belonging to the class of azides. It is a colorless, flammable liquid with a strong odor. CAMA is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and pesticides. CAMA has also been used in the synthesis of polymers, photochemicals, and other materials. In addition, CAMA has been used in the synthesis of a variety of biologically active compounds.
Mecanismo De Acción
2-Chloro-4-azidomethylanisole is a reactive compound and can react with a variety of molecules. The reaction of 2-Chloro-4-azidomethylanisole with molecules is typically mediated by an acid catalyst, such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction of 2-Chloro-4-azidomethylanisole with molecules typically proceeds through a nucleophilic substitution reaction. In this reaction, the nucleophile (the 2-Chloro-4-azidomethylanisole molecule) is attacked by the electrophile (the molecule to be reacted with). The reaction proceeds through a series of steps, in which the nucleophile is attacked by the electrophile, and the resulting intermediate is converted to the desired product.
Biochemical and Physiological Effects
2-Chloro-4-azidomethylanisole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. 2-Chloro-4-azidomethylanisole has also been shown to have anti-inflammatory and analgesic effects. In addition, 2-Chloro-4-azidomethylanisole has been shown to have anti-cancer and anti-tumor effects. 2-Chloro-4-azidomethylanisole has also been shown to have antifungal, antiviral, and antibiotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-azidomethylanisole has a number of advantages for laboratory experiments. It is a relatively safe compound to work with and is easily synthesized. It is also a versatile compound, which can be used for a variety of different reactions. Furthermore, it has a wide range of applications in scientific research and laboratory experiments. However, 2-Chloro-4-azidomethylanisole is a flammable liquid, and care should be taken when handling it. In addition, 2-Chloro-4-azidomethylanisole can react with a variety of molecules, and the reaction should be carefully monitored to ensure that the desired product is obtained.
Direcciones Futuras
2-Chloro-4-azidomethylanisole has a wide range of potential applications in scientific research and laboratory experiments. In the future, 2-Chloro-4-azidomethylanisole could be used to synthesize a variety of compounds, including pharmaceuticals, dyes, and pesticides. In addition, 2-Chloro-4-azidomethylanisole could be used in the synthesis of polymers, photochemicals, and other materials. Furthermore, 2-Chloro-4-azidomethylanisole could be used in the synthesis of a variety of biologically active compounds. Finally, 2-Chloro-4-azidomethylanisole could be used to develop new drugs, such as antifungal agents, antiviral agents, and antibiotics.
Métodos De Síntesis
2-Chloro-4-azidomethylanisole is prepared by the reaction of 2-chloro-4-nitromethylanisole (CNMA) with sodium azide in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at temperatures ranging from 80-100°C. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction proceeds in two steps. In the first step, CNMA is converted to 2-Chloro-4-azidomethylanisole by the reaction of the nitro group with sodium azide. In the second step, the acid catalyst is used to convert 2-Chloro-4-azidomethylanisole to its amine form.
Aplicaciones Científicas De Investigación
2-Chloro-4-azidomethylanisole is an important compound for scientific research. It is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and pesticides. 2-Chloro-4-azidomethylanisole has also been used in the synthesis of polymers, photochemicals, and other materials. In addition, 2-Chloro-4-azidomethylanisole has been used in the synthesis of a variety of biologically active compounds. 2-Chloro-4-azidomethylanisole has also been used in the synthesis of polymers and photochemicals. It is also used in the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics.
Propiedades
IUPAC Name |
4-(azidomethyl)-2-chloro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDJXQSEMBDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-chloro-1-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

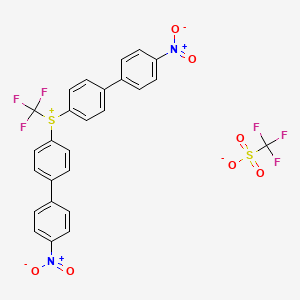
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
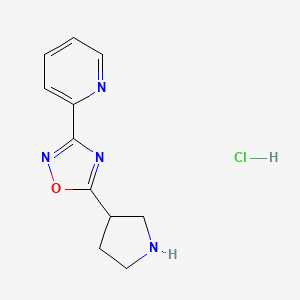

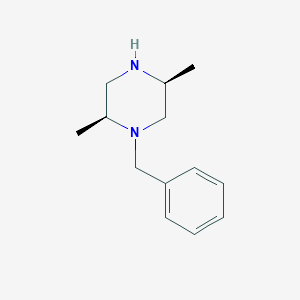


![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
